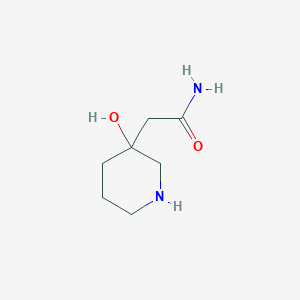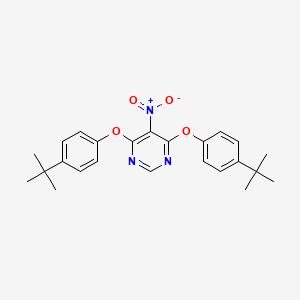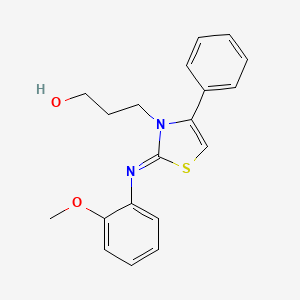
(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the integrity of the cell membrane. It has also been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. The anti-inflammatory and antioxidant activities of the compound are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol in lab experiments include its potential applications in various fields, its ability to inhibit the growth of various bacterial and fungal strains, and its ability to induce apoptosis in cancer cells. However, the limitations of using the compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol include the investigation of its potential applications in the treatment of various diseases, including cancer, inflammatory, and oxidative stress-related disorders. Further research is also needed to understand the compound's mechanism of action and potential side effects. In addition, the development of more efficient synthesis methods and the optimization of the compound's properties may lead to the discovery of new applications and potential therapeutic agents.
Métodos De Síntesis
(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol can be synthesized using various methods. One such method involves the reaction of 2-aminothiazole with 2-methoxybenzaldehyde and acetophenone in the presence of acetic acid and ethanol. The product obtained is then treated with sodium hydroxide to obtain the final compound. Another method involves the reaction of 2-aminothiazole with 2-methoxybenzaldehyde and cinnamaldehyde in the presence of acetic acid and ethanol. The product obtained is then treated with hydrochloric acid to obtain the final compound.
Aplicaciones Científicas De Investigación
(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The compound has been tested against various bacterial and fungal strains and has shown significant antimicrobial activity. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders.
Propiedades
IUPAC Name |
3-[2-(2-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-18-11-6-5-10-16(18)20-19-21(12-7-13-22)17(14-24-19)15-8-3-2-4-9-15/h2-6,8-11,14,22H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQRMFLTWCTEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2705325.png)
![(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2705327.png)
![5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2705328.png)

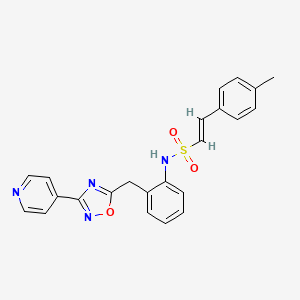
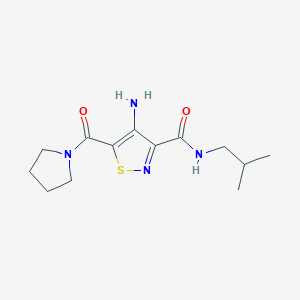

![3-Methylidene-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2705334.png)


![6-Cyano-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2705339.png)

